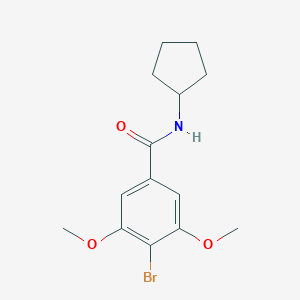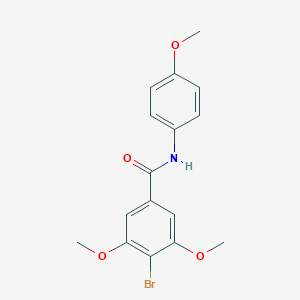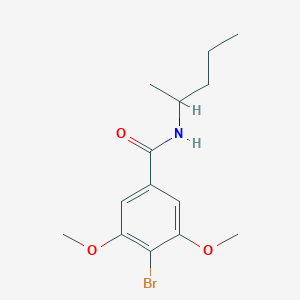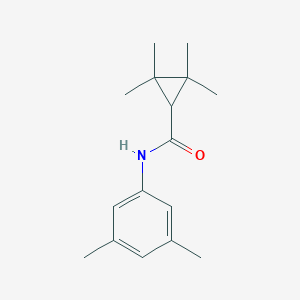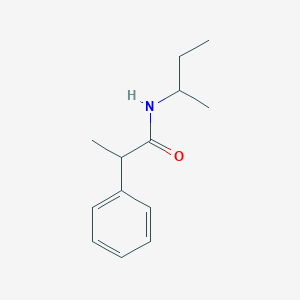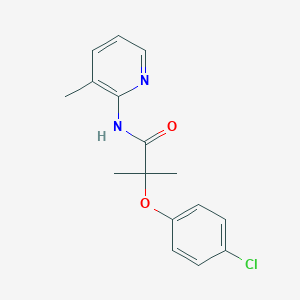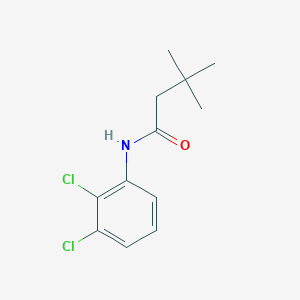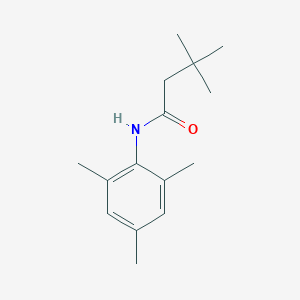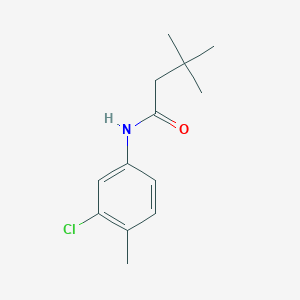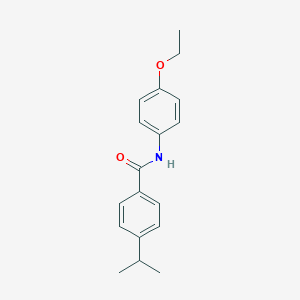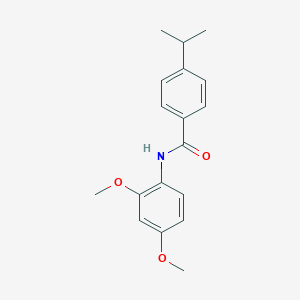![molecular formula C14H14N4S B253298 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives and has been shown to have a significant effect on various biological processes.
Mecanismo De Acción
The mechanism of action of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors involves the inhibition of the glycogen synthase kinase-3 (3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine) enzyme. This enzyme plays a critical role in various biological processes, including the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, these inhibitors can affect these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential therapeutic applications and their ability to affect various biological processes. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors are relatively easy to synthesize and can be obtained in large quantities.
The limitations of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential toxicity and the need for further research to fully understand their mechanisms of action. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors may have off-target effects, which can complicate their use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors. These include the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their mechanisms of action. Additionally, future research should focus on the potential toxicity and off-target effects of these inhibitors to ensure their safety and efficacy in clinical settings.
Conclusion
In conclusion, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, or 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This inhibitor has been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. While there are some limitations to the use of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments, their potential therapeutic applications make them a promising area for future research.
Métodos De Síntesis
The synthesis of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the reaction with hydrazine hydrate and an appropriate acid chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been extensively studied in scientific research due to their potential therapeutic applications. These inhibitors have been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Nombre del producto |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
|---|---|
Fórmula molecular |
C14H14N4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
InChI |
InChI=1S/C14H14N4S/c1-2-6-10(7-3-1)13-15-16-14-18(13)17-11-8-4-5-9-12(11)19-14/h1-3,6-7,12H,4-5,8-9H2 |
Clave InChI |
YAZGSJGQUPXIAC-UHFFFAOYSA-N |
SMILES |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
SMILES canónico |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
